1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine
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Overview
Description
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with sulfonyl groups and halogenated phenyl groups, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and cyclopropylsulfonyl chloride.
Formation of Intermediate: The aniline undergoes sulfonylation with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine to form an intermediate.
Cyclization: The intermediate is then reacted with piperazine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to handle the exothermic nature of sulfonylation reactions.
Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, potentially altering the compound’s properties.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products:
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Forms: Resulting from redox reactions.
Chemistry:
Catalysis: The compound’s unique structure makes it a potential catalyst or ligand in various organic reactions.
Material Science: It can be used in the development of new materials with specific electronic or photonic properties.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Biochemical Research: Used as a tool to study enzyme mechanisms or protein interactions.
Industry:
Chemical Synthesis: Employed in the synthesis of more complex molecules for industrial applications.
Polymer Science: Potential use in the development of novel polymers with unique properties.
Mechanism of Action
The mechanism by which 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a cyclopropylsulfonyl group.
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-ethylpiperazine: Contains an ethyl group instead of a cyclopropylsulfonyl group.
Uniqueness:
Structural Features: The presence of both cyclopropylsulfonyl and halogenated phenyl groups makes it unique.
Reactivity: Its specific reactivity profile due to the combination of functional groups.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-cyclopropylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O4S2/c14-12-9-11(3-4-13(12)15)23(20,21)17-7-5-16(6-8-17)22(18,19)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBLXCVZTFLLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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